molecular formula C11H12INO2 B329800 N-(4-iodophenyl)oxolane-2-carboxamide

N-(4-iodophenyl)oxolane-2-carboxamide

Cat. No.: B329800
M. Wt: 317.12 g/mol
InChI Key: FRDCTSAMNUVEKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-iodophenyl)oxolane-2-carboxamide is a carboxamide derivative featuring a tetrahydrofuran (oxolane) ring linked to a 4-iodophenyl group via a carbonyl bridge.

Properties

Molecular Formula

C11H12INO2

Molecular Weight

317.12 g/mol

IUPAC Name

N-(4-iodophenyl)oxolane-2-carboxamide

InChI

InChI=1S/C11H12INO2/c12-8-3-5-9(6-4-8)13-11(14)10-2-1-7-15-10/h3-6,10H,1-2,7H2,(H,13,14)

InChI Key

FRDCTSAMNUVEKL-UHFFFAOYSA-N

SMILES

C1CC(OC1)C(=O)NC2=CC=C(C=C2)I

Canonical SMILES

C1CC(OC1)C(=O)NC2=CC=C(C=C2)I

Origin of Product

United States

Comparison with Similar Compounds

Halogen-Substituted Phenyl Derivatives

Key Structural Feature : Para-substituted halogens on phenyl groups.

Compound Core Structure Biological Activity (IC₅₀) Key Properties Reference
N-(4-iodophenyl)maleimide Maleimide 4.34 μM (MGL inhibition) Similar potency to F/Cl/Br analogs
AM 251 Pyrazole-carboxamide Cannabinoid receptor antagonist High affinity (CB1 receptor)
Target Compound Oxolane-carboxamide Not reported Inferred solubility in chlorinated solvents

Insights :

  • The 4-iodophenyl group in N-(4-iodophenyl)maleimide (IC₅₀ = 4.34 μM) shows comparable inhibitory potency to its fluoro-, chloro-, and bromo-substituted analogs, suggesting minimal steric/electronic impact on activity in this scaffold .
  • In AM 251, the 4-iodophenyl group enhances receptor binding affinity, likely due to hydrophobic interactions with cannabinoid receptors .

Oxolane-Carboxamide Structural Analogs

Key Structural Feature : Oxolane (tetrahydrofuran) carboxamide backbone.

Compound Substituents Applications/Properties Reference
N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]oxolane-2-carboxamide Piperidine-phenylethyl Controlled substance (psychoactive)
rac-(2R,5S)-N-(4-aminocyclohexyl)-5-benzyl-N-methyl oxolane-2-carboxamide Cyclohexylamino, benzyl Synthetic intermediate
N-[3-cyano-5-methyl-4-(4-methylphenyl)thiophen-2-yl]oxolane-2-carboxamide Thiophene, cyano, methylphenyl Undisclosed (structural analysis)
Target Compound 4-iodophenyl Hypothesized : Material/medicinal use

Insights :

  • Solubility in chlorinated solvents (e.g., dichloromethane, chloroform) is observed in related HTM compounds with carbazole and aryl halide groups, suggesting similar properties for the target compound .

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